Bienvenue dans la boutique en ligne BenchChem!

(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine

Lipophilicity LogP ADME

This para-ethylbenzoyl piperazine aniline (CAS 878441-22-6, ≥95% purity) is a differentiated CNS-penetrant scaffold (predicted LogP 1.35). The para-ethyl group critically modulates lipophilicity and receptor binding—unlike methyl or chloro analogs, substitution requires full re-validation of synthetic pathways. The primary aniline handle enables versatile functionalization for SAR exploration, PROTAC linker attachment, and reference standard development. Ideal for medicinal chemistry and infectious disease research (e.g., Quinoprazine analogs). Procure this non-interchangeable building block to advance your targeted synthesis.

Molecular Formula C19H23N3O
Molecular Weight 309.4g/mol
CAS No. 878441-22-6
Cat. No. B509576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine
CAS878441-22-6
Molecular FormulaC19H23N3O
Molecular Weight309.4g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N
InChIInChI=1S/C19H23N3O/c1-2-15-3-5-16(6-4-15)19(23)22-13-11-21(12-14-22)18-9-7-17(20)8-10-18/h3-10H,2,11-14,20H2,1H3
InChIKeyLFJNYDJMEZIPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Procurement Overview: (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine (CAS 878441-22-6) as a Specialized Piperazine Building Block


(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine (CAS 878441-22-6) is a substituted phenylpiperazine derivative characterized by a para-ethylbenzoyl group attached to the piperazine nitrogen and a para-aminophenyl group at the opposite terminus . It is primarily offered as a research chemical with a typical purity specification of 95% . The compound is commonly utilized as a synthetic intermediate or a functional building block in medicinal chemistry research, particularly for the development of molecules targeting central nervous system (CNS) disorders [1].

Why Generic Substitution of (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine with Other Arylpiperazines is Not Advisable Without Validation


The molecular architecture of arylpiperazines is exquisitely sensitive to substitution patterns, and the presence of the para-ethyl group on the benzoyl moiety directly influences the compound's lipophilicity and resulting biological activity profile [1]. Simple in-class substitutions, such as replacing the ethyl group with a methyl (CAS 262376-01-2) or chloro (CAS 746656-34-8) substituent, alter the electronic and steric properties of the pharmacophore, which in turn can drastically modify receptor binding affinity and selectivity . Even more structurally distinct analogs like 1-(4-ethylbenzoyl)piperazine (CAS 42034-59-7) lack the critical aniline terminus necessary for specific molecular interactions, rendering them non-interchangeable for target synthesis . Therefore, direct substitution with a less expensive or more readily available in-class analog cannot be performed without a full re-validation of the intended synthetic pathway or biological assay.

Quantitative Differentiators for (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine (CAS 878441-22-6) vs. Relevant Comparators


LogP (Partition Coefficient) as a Quantitative Differentiator of Lipophilicity

Lipophilicity, a critical parameter for predicting blood-brain barrier (BBB) penetration and overall pharmacokinetic behavior, is directly influenced by the para-ethyl substituent [1]. The target compound possesses a predicted LogP of 1.35, which is higher than its para-methyl analog (CAS 262376-01-2) with a predicted LogP of ~0.9, and lower than a more lipophilic para-chloro analog (CAS 746656-34-8) [2]. This specific LogP value places it in a range considered favorable for CNS drug candidates, potentially offering a more balanced profile than its closest analogs [1].

Lipophilicity LogP ADME Blood-Brain Barrier Permeability

Predicted pKa of the Aniline Moiety Affects Ionization State Under Physiological Conditions

The pKa of the primary aromatic amine group dictates the compound's ionization state at physiological pH (7.4), which directly impacts solubility, permeability, and potential interactions with biological targets. The target compound has a predicted pKa of 7.69±0.10 for its aniline nitrogen . This value indicates that under physiological conditions (pH 7.4), the compound will exist in a mixture of its neutral (free base) and protonated forms. In comparison, analogs with electron-withdrawing groups on the benzoyl moiety, such as a para-chloro substituent, are expected to exhibit a lower pKa, resulting in a higher proportion of the neutral species at pH 7.4 [1].

pKa Ionization Solubility Pharmacokinetics

Purity Specifications: 95% Minimum Purity from Commercial Suppliers

The compound is commercially available from multiple reputable vendors with a minimum guaranteed purity of 95% . This level of purity is a critical benchmark for reliable research outcomes. While other custom-synthesized analogs may be offered at lower purities, the consistent availability of the target compound at this specification reduces the need for costly in-house purification and ensures greater reproducibility across experimental batches .

Purity Quality Control Analytical Chemistry Procurement

Differentiation from Quinoprazine: A Distinct Chemical Entity with Divergent Applications

It is crucial to distinguish this compound (CAS 878441-22-6) from Quinoprazine (CAS 115618-99-0), a structurally related but distinct entity [1]. The target compound is a phenylpiperazine building block, whereas Quinoprazine is a benzo[g]quinoline derivative with a 4-(4-ethylpiperazin-1-yl)phenylamine substituent . Quinoprazine is a known inhibitor of Vaccinia virus DNA synthesis (IC50 = 10 µM) and has demonstrated antimalarial activity against *Plasmodium berghei* . While they share a common synthetic precursor or structural motif, their final molecular architectures and resulting biological activities are entirely different [1]. Procuring CAS 878441-22-6 is for building block applications, whereas CAS 115618-99-0 is for specific antiparasitic research.

Quinoprazine Antimalarial Antiparasitic Chemical Differentiation

Validated Application Scenarios for Procuring (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine (CAS 878441-22-6)


Central Nervous System (CNS) Drug Discovery: Lead Scaffold Synthesis

The compound's favorable predicted lipophilicity (LogP 1.35) makes it an ideal core scaffold for synthesizing libraries of novel CNS-penetrant drug candidates [1]. Medicinal chemists can leverage the primary aniline handle for further functionalization (e.g., amide coupling, reductive amination) to rapidly explore structure-activity relationships (SAR) while maintaining a physicochemical profile suitable for crossing the blood-brain barrier [1]. This specific ethyl-substituted scaffold offers a differentiated starting point compared to more common methyl or unsubstituted analogs.

Building Block for Targeted Protein Degraders (PROTACs) and Bifunctional Molecules

The para-aminophenyl moiety serves as a versatile linker attachment point in the synthesis of complex bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) [2]. The primary amine can be readily conjugated to a linker or a ligand for an E3 ubiquitin ligase, while the piperazine core provides a rigid, vector-specific spacer. This application leverages the compound's 95% purity to ensure the quality of the final conjugate and minimize side-product formation .

Reference Standard for Analytical and Stability Studies of Piperazine-Based Pharmaceuticals

Given its defined structure and high purity specification (95% min.), (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine is well-suited for use as a reference standard in analytical method development and stability studies for a range of piperazine-containing pharmaceuticals . Its unique UV absorbance profile and mass spectrometric signature, derived from the ethylbenzoyl and aniline moieties, allow for its specific identification and quantification in complex mixtures.

Precursor for Synthesizing Putative Antiparasitic Agents (Related to Quinoprazine)

As highlighted in the literature on Quinoprazine (CAS 115618-99-0), this compound or its closely related alkylpiperazinyl phenylamine precursors are key intermediates in the synthesis of antimalarial and antiparasitic agents [3]. Researchers engaged in this specific area of infectious disease research can procure this building block to synthesize novel analogs of Quinoprazine or explore other nitrogen-containing heterocycles for antiparasitic activity [3].

Quote Request

Request a Quote for (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.